Benzyl 2-phenylpiperazine-1-carboxylate
Description
Significance of Piperazine (B1678402) Scaffolds in Drug Discovery and Development
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in drug design, meaning it is a recurring framework in molecules that exhibit biological activity across various targets. tandfonline.comtandfonline.com The widespread use of the piperazine moiety is attributed to its unique physicochemical properties. nih.gov It is a water-soluble heterocycle whose basicity, reactivity, and conformational flexibility can be readily modulated by attaching different substituents to its nitrogen and carbon atoms. tandfonline.com
This adaptability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.gov Consequently, piperazine derivatives have been successfully developed for a multitude of therapeutic applications, including:
Antipsychotic, antidepressant, and anxiolytic agents: Many drugs targeting the central nervous system incorporate the piperazine structure to interact with monoamine pathways. nih.gov
Anticancer agents: The piperazine scaffold is a component of various compounds investigated for their anti-tumor properties. benthamdirect.comnih.gov
Antimicrobial and antiviral agents: Derivatives have shown efficacy against bacteria, fungi, and viruses, including HIV-1. benthamdirect.comnih.govwisdomlib.org
Other therapeutic areas: The applications of piperazine-containing compounds extend to anti-inflammatory, antidiabetic, antimalarial, and antihistamine activities. benthamdirect.comnih.govwisdomlib.org
The prevalence of the piperazine ring in FDA-approved drugs underscores its importance in the development of new medicines. tandfonline.com
Overview of Carbamate-Protected Phenylpiperazine Derivatives in Synthetic Organic Chemistry
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. This process is known as "protection," and the chemical moiety used for this purpose is called a "protecting group." Carbamates, particularly the benzyl (B1604629) carbamate (B1207046) (often abbreviated as Cbz or Z), are widely used protecting groups for amines, such as the nitrogen atoms in the piperazine ring.
The benzyl carbamate group in Benzyl 2-phenylpiperazine-1-carboxylate serves a critical function. It selectively deactivates one of the nitrogen atoms of the piperazine ring, allowing for controlled chemical modifications at the other, unprotected nitrogen. This strategic protection is essential for synthesizing asymmetrically substituted piperazine derivatives, where different functional groups are required at each nitrogen atom.
The use of carbamates as protecting groups is a cornerstone of modern organic synthesis. mdpi.com They are stable under a variety of reaction conditions but can be removed ("deprotected") under specific, mild conditions, often through catalytic hydrogenation. This allows for the selective unmasking of the amine at the desired stage of the synthesis. The strategic application of carbamate protection enables the construction of complex molecular architectures with high precision and yield.
Contextualization of this compound as a Pivotal Intermediate in Bioactive Molecule Synthesis
This compound emerges as a pivotal intermediate by combining the desirable features of the piperazine scaffold with the synthetic utility of the benzyl carbamate protecting group. The presence of the phenyl group at the 2-position of the piperazine ring adds another layer of structural diversity and can be crucial for binding to biological targets.
This specific arrangement makes this compound a key starting material for the synthesis of a range of biologically active compounds. For instance, it is a precursor in the development of novel therapeutics. The unprotected nitrogen atom can be functionalized through various chemical reactions, while the protected nitrogen remains inert. Following the desired modifications, the benzyl carbamate group can be efficiently removed to either yield the final product or allow for further derivatization at the newly exposed nitrogen.
The utility of this intermediate is highlighted in the synthesis of compounds with potential applications in areas such as cancer therapy and the treatment of central nervous system disorders. nih.govnih.gov The ability to selectively manipulate the piperazine core using this protected intermediate allows researchers to systematically explore the structure-activity relationships of new chemical entities, a fundamental practice in the quest for more effective and selective drugs.
Below are tables detailing the properties of this compound and related compounds, illustrating its role as a synthetic building block.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H20N2O2 | nih.gov |
| Molecular Weight | 296.36 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 117943-69-8 | nih.gov |
Interactive Data Table: Related Piperazine Derivatives and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Role |
| 1-Benzyl-2-phenylpiperazine | C17H20N2 | 252.35 | A related piperazine derivative. nih.gov |
| Benzyl piperazine-1-carboxylate | C12H16N2O2 | 220.27 | A biochemical reagent and building block. medchemexpress.commedchemexpress.com |
| (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | C13H19ClN2O2 | 270.76 | Chiral intermediate in pharmaceutical synthesis. |
| 1-Benzylpiperazine-2-carboxylic acid | C12H16N2O2 | 220.27 | Derivative with potential for further modification. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZLLPOULCKUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587587 | |
| Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-14-5 | |
| Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 2 Phenylpiperazine 1 Carboxylate
Established Synthetic Routes for Benzyl (B1604629) 2-phenylpiperazine-1-carboxylate
Established routes for synthesizing Benzyl 2-phenylpiperazine-1-carboxylate typically rely on conventional, yet robust, chemical transformations. These methods focus on the sequential introduction of substituents onto a pre-formed piperazine (B1678402) ring, utilizing well-understood protection strategies to achieve the desired molecular architecture.
Carbobenzyloxy (Cbz) Protection Strategies for Piperazine Ring Nitrogen
The carbobenzyloxy (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, valued for its stability and ease of introduction and removal. numberanalytics.comnumberanalytics.com Its application in the synthesis of this compound is crucial for selectively masking one of the nitrogen atoms of the piperazine ring, thereby directing subsequent reactions to the unprotected nitrogen.
The protection mechanism involves the reaction of an amine with a Cbz-donating reagent, most commonly benzyl chloroformate (Cbz-Cl), in the presence of a base. numberanalytics.com The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. numberanalytics.com This is followed by the expulsion of a chloride ion to form a stable carbamate (B1207046) linkage, effectively protecting the amine. numberanalytics.com Alternative reagents for introducing the Cbz group include N-(benzyloxycarbonyloxy)succinimide, which can be used under neutral conditions. numberanalytics.com
The Cbz group is favored for its high stability across a wide range of reaction conditions, yet it can be readily cleaved when desired, typically through catalytic hydrogenation. taylorfrancis.com This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas, which reduces the benzyl group to toluene (B28343) and forms an unstable carbamic acid that decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com
Precursor Compounds and Reactant Selection in this compound Synthesis
The synthesis of this compound can commence from several key precursors. A common and direct starting material is 2-phenylpiperazine (B1584378) . This precursor possesses two secondary amine groups at the N1 and N4 positions, which exhibit different reactivities due to the steric hindrance imposed by the adjacent phenyl group at the C2 position. The N4 nitrogen is less sterically encumbered and generally more nucleophilic, making it the preferential site for acylation under standard conditions.
To synthesize the target compound, the N1 nitrogen must be selectively protected with the Cbz group. This is achieved by reacting 2-phenylpiperazine with benzyl chloroformate .
Another strategic precursor is tert-Butyl 3-phenylpiperazine-1-carboxylate (also known as 1-Boc-3-phenylpiperazine). nih.gov This compound features a tert-butoxycarbonyl (Boc) group protecting one of the nitrogen atoms. An orthogonal protection strategy can be employed, where the second nitrogen is protected with a Cbz group. Subsequently, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), leaving the Cbz group intact and yielding the desired product configuration after rearrangement. This approach is particularly useful for complex syntheses requiring multiple, selective modifications. researchgate.netgoogle.com
The primary reactants involved in the key Cbz protection step are:
Piperazine Precursor : 2-phenylpiperazine or a mono-protected derivative.
Cbz-Donating Reagent : Typically Benzyl Chloroformate (Cbz-Cl).
Base : An organic base to neutralize the HCl byproduct.
Optimization of Reaction Conditions for Cbz Protection
Optimizing the reaction conditions for the Cbz protection step is critical to maximize yield and minimize the formation of byproducts, such as the di-protected piperazine or other side-reactions. numberanalytics.comnumberanalytics.com Key parameters that are typically fine-tuned include the choice of solvent, base, and temperature.
| Parameter | Common Selections | Purpose & Considerations |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Ethyl Acetate (B1210297) | Must be inert to the reactants and capable of dissolving the piperazine precursor. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine | Used to scavenge the HCl generated during the reaction. numberanalytics.com DIPEA is a non-nucleophilic base often preferred to minimize side reactions. numberanalytics.com |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion. uva.nl |
| Monitoring | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Used to track the consumption of the starting material and the formation of the product to determine the reaction endpoint. numberanalytics.comnumberanalytics.com |
A slight excess of the Cbz protecting agent may be used to drive the reaction to completion, but careful control is necessary to avoid di-acylation. numberanalytics.com
Advanced Synthetic Approaches and Potential Innovations in this compound Production
Modern synthetic chemistry offers more sophisticated methods for constructing substituted piperazines, providing improved control over selectivity and enabling access to complex chiral molecules. These advanced approaches are vital for overcoming the limitations of traditional methods.
Chemo- and Regioselective Synthesis Considerations for Piperazine Systems
The presence of two nitrogen atoms in the piperazine ring presents a challenge for chemo- and regioselectivity. In unsymmetrical piperazines like 2-phenylpiperazine, the N1 and N4 nitrogens are electronically and sterically distinct. This inherent difference can be exploited to achieve regioselective functionalization.
However, for more complex transformations, orthogonal protection strategies are often essential. researchgate.net This involves protecting each nitrogen with a different group that can be removed under distinct conditions (e.g., a Boc group removable with acid and a Cbz group removable by hydrogenation). This allows for precise, stepwise functionalization of the piperazine scaffold.
Recent innovations in catalysis have provided powerful tools for selective piperazine synthesis:
Palladium-Catalyzed Cyclization : Methods have been developed for the modular synthesis of highly substituted piperazines via the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. These reactions proceed under mild conditions with high regio- and stereochemical control. acs.org
Iridium-Catalyzed Synthesis : Iridium catalysts have been used for the regio- and diastereoselective synthesis of C-substituted piperazines from the coupling of imines. nih.govacs.org These atom-economical processes can create complex piperazine structures with high selectivity. nih.govacs.org
Photoredox Catalysis : Light-mediated reactions, such as the photoredox C-H arylation of N-Boc piperazines, offer a direct way to functionalize the carbon skeleton of the piperazine ring, a task that is challenging with traditional methods. mdpi.com
Enantioselective Synthesis for Chiral this compound
The C2 position of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers (R and S). For many applications, particularly in medicinal chemistry, it is essential to synthesize a single enantiomer. Several enantioselective strategies have been developed to achieve this.
| Synthetic Strategy | Description | Key Features |
| Chiral Precursors | The synthesis begins with an enantiomerically pure starting material, such as an α-amino acid. The inherent chirality is carried through the synthetic sequence to build the final piperazine ring. rsc.org | Provides a reliable and often scalable route to enantiopure products. rsc.org |
| Asymmetric Catalysis | A chiral catalyst is used to induce enantioselectivity in a key bond-forming step. For instance, the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor can produce chiral piperazin-2-ones, which are then converted to the desired chiral piperazine. rsc.org | Highly efficient, as a small amount of a chiral catalyst can generate a large quantity of a single enantiomer product. |
| Decarboxylative Asymmetric Allylic Alkylation | A palladium-catalyzed reaction can be used to synthesize chiral α,α-disubstituted piperazin-2-ones, which serve as valuable intermediates for chiral gem-disubstituted piperazines. nih.gov | Offers access to complex chiral structures that are otherwise difficult to synthesize. |
| Chiral Auxiliary | A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. | An established but often less atom-economical method compared to asymmetric catalysis. |
These advanced methods provide powerful pathways to access enantiomerically pure this compound, enabling the exploration of its stereospecific properties.
Sustainable Chemistry Principles in this compound Production
The production of this compound can be evaluated and optimized through the lens of the twelve principles of green chemistry. These principles aim to design chemical processes that are more environmentally benign, safer, and more efficient.
Key Green Chemistry Principles and Their Application:
Prevention of Waste: Traditional multi-step syntheses can generate significant waste. One-pot or telescoped reactions, where intermediates are not isolated, can minimize waste generation. For instance, developing a one-pot method that combines the synthesis of 2-phenylpiperazine and its subsequent N-acylation would align with this principle.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of reagents and reaction type is crucial. For example, catalytic methods are generally superior to stoichiometric ones in terms of atom economy. researchgate.net
Use of Safer Solvents and Auxiliaries: Many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). An eco-friendly protocol for the N-benzyloxycarbonylation of amines using PEG-600 as a reaction medium has been reported, which could be adapted for the synthesis of this compound. researchgate.net This approach often leads to high yields and avoids the use of hazardous solvents. researchgate.net
Design for Energy Efficiency: Energy-intensive steps, such as high-temperature reactions or cryogenic cooling, should be minimized. Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption. researchgate.net Applying microwave irradiation to the synthesis of piperazine derivatives is a promising area of research. researchgate.net
Use of Renewable Feedstocks: While the core aromatic components of this compound are derived from petrochemical sources, research into bio-based alternatives for starting materials is an ongoing goal in green chemistry.
Data on Sustainable Synthetic Approaches for Piperazine Derivatives:
The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound, based on research into related piperazine derivatives.
| Green Chemistry Approach | Reagents/Conditions | Advantages |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, lower energy consumption. researchgate.net |
| Use of Green Solvents | Polyethylene Glycol (PEG)-600 | Environmentally benign, high yields, easy workup. researchgate.net |
| Catalyst-Free Reactions | Solvent-free or neat conditions | Avoids catalyst toxicity and cost, simpler purification. researchgate.net |
| Photoredox Catalysis | Visible light, organic photocatalysts | Mild reaction conditions, sustainable and cost-efficient. mdpi.com |
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and enhancing the safety and efficiency of its production.
Chemical Transformations and Derivatizations of Benzyl 2 Phenylpiperazine 1 Carboxylate
Chemical Reactivity Profiles of the Carbamate (B1207046) Moiety
The benzyl (B1604629) carbamate (Cbz) group in benzyl 2-phenylpiperazine-1-carboxylate serves as a crucial protecting group for the N1 nitrogen of the piperazine (B1678402) ring. Its removal is a key step in many synthetic pathways, enabling further functionalization at this position. The Cbz group is known for its stability under a range of conditions, yet it can be selectively cleaved using specific reagents.
One of the most common methods for Cbz deprotection is catalytic hydrogenation . This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The benzyl group is cleaved, releasing toluene (B28343) and carbon dioxide, to yield the free amine. This method is generally clean and efficient.
Alternative methods for Cbz cleavage that avoid the use of hydrogen gas have also been developed. For instance, the use of triethylsilane in the presence of palladium chloride offers a mild and chemoselective method for the deprotection of benzyl carbamates. epa.gov This can be particularly useful when other functional groups in the molecule are sensitive to reduction by hydrogenation. Another mild reagent for the removal of carbamates is tetrabutylammonium fluoride (B91410) (TBAF) in an appropriate solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org
The reactivity of the carbamate functionality is not limited to cleavage. While less common, it is conceivable that the carbonyl group of the carbamate could undergo nucleophilic attack under harsh conditions, though this is generally disfavored due to the resonance stabilization of the carbamate group.
Table 1: Representative Methods for the Cleavage of Benzyl Carbamates
| Starting Material Analogue | Reagent(s) | Conditions | Product | Notes |
| N-Cbz protected amines | H₂, Pd/C | Typically room temperature and atmospheric pressure in a suitable solvent (e.g., ethanol (B145695), methanol) | Free amine | A standard and widely used method for Cbz deprotection. orgsyn.org |
| Benzyl carbamates | Triethylsilane, PdCl₂ | Mild conditions | Free amine | Offers chemoselectivity in the presence of other reducible groups. epa.gov |
| Carbamates | Tetrabutylammonium fluoride (TBAF) | THF | Free amine | A mild, non-hydrogenolytic cleavage method. organic-chemistry.org |
| Cbz, Alloc, and methyl carbamates | 2-Mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide, 75 °C | Free amine | A nucleophilic deprotection protocol suitable for sensitive substrates. organic-chemistry.org |
Modifications of the Piperazine Ring System in this compound
Following the potential deprotection of the N1 nitrogen, or by targeting the free N4 nitrogen, the piperazine ring of this compound offers a prime site for modification. The most common transformations involve N-alkylation and N-arylation, which introduce a wide variety of substituents and significantly influence the molecule's properties.
N-Alkylation of the piperazine nitrogen can be achieved through several methods. The most straightforward approach is the reaction with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base such as potassium carbonate. nih.govresearchgate.net Another powerful technique is reductive amination , which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This method is particularly useful for introducing a diverse range of alkyl groups.
N-Arylation of the piperazine ring is a key transformation for creating derivatives with altered electronic and steric profiles. This can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , which employs a palladium catalyst and a suitable ligand, is a versatile method for forming C-N bonds between the piperazine nitrogen and an aryl halide. nih.gov Copper-catalyzed N-arylation, often referred to as the Ullmann condensation , provides an alternative route, particularly with electron-deficient aryl halides. researchgate.netnih.gov
Table 2: Representative Methods for Piperazine Ring Modification
| Starting Material Analogue | Reagent(s) | Conditions | Product Type | Notes |
| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl] piperazine | 4-chlorobenzyl chloride, K₂CO₃ | N,N-dimethylformamide, room temperature | N-alkylated piperazine | A standard N-alkylation using an alkyl halide and a base. nih.gov |
| Piperazine derivative | Aldehyde/ketone, NaBH(OAc)₃ | Dichloromethane (B109758) or dichloroethane | N-alkylated piperazine | A mild and efficient reductive amination protocol. nih.gov |
| Piperazine | Aryl halide, Pd catalyst, ligand, base | Toluene or dioxane, elevated temperature | N-arylated piperazine | A versatile palladium-catalyzed cross-coupling reaction. nih.gov |
| Nitrogen-containing heterocycles | Aryl halide, Cu₂O nanoparticles, 1,10-phenanthroline | Solvent-free, 110-145 °C | N-arylated heterocycle | A copper-catalyzed N-arylation method. researchgate.net |
Derivatization Strategies at the Phenyl Substituent and Other Peripheral Positions
The phenyl ring at the 2-position of the piperazine core presents another opportunity for structural modification through electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.comyoutube.com The directing effects of the existing substituent (the piperazine ring) will influence the position of the incoming electrophile. The piperazine moiety is generally considered an activating group and an ortho-, para-director. However, the reaction conditions, particularly the acidity, can influence this behavior as protonation of the piperazine nitrogens would render it a deactivating, meta-directing group.
Common EAS reactions that could be applied to the phenyl ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. These reactions typically require a strong Lewis acid catalyst.
It is important to consider that the reactivity of the piperazine nitrogens may compete with the reactivity of the phenyl ring under certain electrophilic conditions. Therefore, protection of the piperazine nitrogens may be necessary to achieve selective substitution on the phenyl ring. For instance, the presence of the benzyl carbamate already provides protection for the N1 nitrogen.
While less common, direct C-H functionalization of the piperazine ring itself, at positions other than the nitrogens, has been an area of increasing research interest. beilstein-journals.org These methods, often involving photoredox catalysis or α-lithiation, could potentially allow for the introduction of substituents at the carbon atoms of the piperazine ring, further expanding the accessible chemical space. beilstein-journals.org
Table 3: Potential Derivatization via Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction Type | Reagent(s) | Expected Product | Notes |
| Nitration | HNO₃, H₂SO₄ | Benzyl 2-(nitro-phenyl)piperazine-1-carboxylate | The position of the nitro group (ortho, meta, or para) will depend on the reaction conditions and the directing effect of the piperazine substituent. libretexts.orgyoutube.com |
| Bromination | Br₂, FeBr₃ | Benzyl 2-(bromo-phenyl)piperazine-1-carboxylate | A classic method for introducing a bromine atom onto an aromatic ring. masterorganicchemistry.com |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Benzyl 2-(acyl-phenyl)piperazine-1-carboxylate | Introduces an acyl group, which can be a precursor for other functional groups. masterorganicchemistry.com |
Role of Benzyl 2 Phenylpiperazine 1 Carboxylate As a Building Block in Complex Molecule Synthesis
Precursor in Pyrimidine-4-carboxamide (B1289416) Derivative Synthesis
The 2-phenylpiperazine (B1584378) scaffold, derived from Benzyl (B1604629) 2-phenylpiperazine-1-carboxylate after deprotection, is a key architectural element in the synthesis of certain pyrimidine-4-carboxamide derivatives. These derivatives are of significant interest in medicinal chemistry. The synthesis typically involves a nucleophilic substitution reaction where the secondary amine of the 2-phenylpiperazine core is coupled to a pyrimidine (B1678525) ring that has a suitable leaving group, such as a chlorine atom, at the 2-position.
A relevant synthetic approach starts with a dichloropyrimidine, which is first reacted with a primary amine to form a pyrimidine-4-carboxamide intermediate. In a subsequent key step, the remaining chloro-substituent on the pyrimidine ring is displaced by a cyclic amine. Research into the development of NAPE-PLD inhibitors has demonstrated the successful coupling of (S)-3-phenylpiperidine to a 2-chloropyrimidine (B141910) scaffold under microwave irradiation. nih.gov This reaction highlights the feasibility of incorporating phenyl-substituted cyclic amines into the pyrimidine-4-carboxamide core.
Given the structural analogy, 2-phenylpiperazine is an excellent candidate for this type of coupling reaction. The general synthetic pathway would involve:
Preparation of a 2-chloropyrimidine-4-carboxamide (B1347304) intermediate.
Deprotection of Benzyl 2-phenylpiperazine-1-carboxylate to yield the free 2-phenylpiperazine.
Nucleophilic aromatic substitution (SNAr) reaction between the 2-chloropyrimidine intermediate and 2-phenylpiperazine to yield the final 2-(2-phenylpiperazin-1-yl)pyrimidine-4-carboxamide derivative.
The piperazine (B1678402) moiety is a frequently used heterocycle in modern drug discovery, valued for its ability to influence the physicochemical properties of a molecule and to serve as a scaffold for arranging pharmacophoric groups correctly for target interaction. nih.govmdpi.com
Contribution to N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitor Design
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). escholarship.orgnih.gov The development of potent and selective NAPE-PLD inhibitors is a significant goal for researchers seeking to understand the role of NAEs in physiology and to develop new treatments for conditions like anxiety and other neurological disorders. nih.gov
The phenylpiperazine scaffold is a critical component in the design of potent NAPE-PLD inhibitors. Structure-activity relationship (SAR) studies on a class of pyrimidine-4-carboxamide inhibitors revealed the importance of the substituent at the 2-position of the pyrimidine ring. nih.gov In this context, the incorporation of a phenyl-substituted cyclic amine, such as (S)-3-phenylpiperidine, led to the development of LEI-401, the first potent and selective NAPE-PLD inhibitor shown to be active in the brain. nih.govnih.gov
The SAR data from these studies provide a strong rationale for using the 2-phenylpiperazine moiety, available from this compound, in the design of new NAPE-PLD inhibitors.
Table 1: SAR Insights for Pyrimidine-4-carboxamide based NAPE-PLD Inhibitors nih.gov
| Molecular Position | Structural Feature | Impact on Activity |
|---|---|---|
| Pyrimidine R1 | Cyclopropylmethyl | Binds in a shallow lipophilic pocket; changes did not improve activity. |
| Pyrimidine R2 | (S)-3-hydroxypyrrolidin-1-yl | Optimal substituent for potency. |
| Pyrimidine R3 | (S)-3-phenylpiperidin-1-yl | Crucial for high inhibitory potency. |
The success of the phenylpiperidine group in inhibitor LEI-401 suggests that the structurally similar 2-phenylpiperazine could be a highly effective substitute, potentially offering different pharmacokinetic properties while maintaining the key interactions with the enzyme. nih.gov
Strategic Incorporation into Novel Bioactive Small Molecules and Screening Libraries
This compound is an advantageous building block for the creation of screening libraries used in drug discovery. The piperazine heterocycle is one of the most common scaffolds found in biologically active compounds and approved drugs. nih.govmdpi.com Its prevalence is due to its favorable properties, including its ability to improve aqueous solubility and its utility as a linker to orient other functional groups.
The strategic value of this compound lies in several key features:
Chirality: The presence of a stereocenter at the 2-position allows for the synthesis of enantiomerically pure compounds, which is critical as different enantiomers often have distinct biological activities and metabolic profiles.
Orthogonal Protection: The benzyl carbamate (B1207046) (Cbz) group protects one nitrogen, while the other remains a free secondary amine. This allows for selective functionalization at the free nitrogen. The Cbz group can then be removed under standard hydrogenolysis conditions, revealing a second reactive site for further diversification. orgsyn.org
Structural Rigidity and 3D Shape: The phenyl group adds a rigid, aromatic component, providing a defined three-dimensional shape that can be exploited for specific binding interactions within protein targets.
These characteristics make the compound an ideal starting point for creating libraries of diverse small molecules through combinatorial chemistry. By reacting the unprotected amine with a variety of acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), and then deprotecting and reacting the second amine, a vast array of structurally distinct compounds can be generated from a single, readily available precursor. Such libraries are essential tools for high-throughput screening campaigns aimed at identifying novel hits for therapeutic targets.
Structure Activity Relationship Sar Studies of Benzyl 2 Phenylpiperazine 1 Carboxylate Derived Compounds
Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity
The integrity and substitution pattern of the piperazine ring are critical determinants of the biological activity of its derivatives. Modifications to this central scaffold can lead to significant changes in efficacy.
Research has shown that the piperazine moiety itself is often superior to other similar heterocyclic structures. In studies on chromen-4-one derivatives, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a notable decrease in cytotoxic activity against cancer cells. nih.gov This suggests that the two nitrogen atoms at positions 1 and 4 are key for biological function, likely acting as hydrogen bond acceptors. nih.gov
Substituents on the piperazine nitrogen atoms also play a crucial role. The activity of certain derivatives has been observed to decrease as the size of the substituent group increases. nih.gov Conversely, in some contexts, such as antimycobacterial agents, bulky lipophilic moieties attached to the piperazine heterocycle, like a diphenylmethyl group, have been shown to improve activity. mdpi.com For instance, derivatives with a benzyl (B1604629) or diphenylmethyl group demonstrated significant inhibition of M. tuberculosis H37Rv. mdpi.com This indicates that the optimal substituent depends heavily on the specific biological target and its binding site characteristics.
| Piperazine Ring Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|
| Replacement with Morpholine or Pyrrolidine | Significant decrease in cytotoxic activity | nih.gov |
| Increasing size of alkyl substituents on Nitrogen | Lowered activity | nih.gov |
| Addition of bulky lipophilic groups (e.g., Diphenylmethyl) | Improved antimycobacterial activity | mdpi.com |
Influence of Aryl Group Modifications on Target Enzyme Interactions
Modifications to the aryl groups—both the benzyl group attached to the carboxylate and the phenyl group at the 2-position of the piperazine ring—profoundly influence interactions with target enzymes.
The benzyl substituent has been identified as a key feature for potency in several series of compounds. nih.gov In tyrosinase inhibitors, molecular docking studies indicated that the benzyl group of potent analogues performs important interactions within the enzyme's active site, which may explain their higher potency. nih.gov The electronic properties of this ring are also vital. For example, the presence of a 4-fluorobenzyl group, along with the piperazine moiety, was identified as a crucial functional component for the anticancer activity of certain ursolic acid derivatives. nih.gov
Similarly, modifications to the phenyl ring at the 2-position can drastically alter biological outcomes. In one study, the replacement of the phenyl ring with a 2-pyridyl group led to a loss of ability to inhibit the growth of slow-growing mycobacterial pathogens. mdpi.com This highlights the sensitivity of the ligand-target interaction to the electronic and steric properties of this aryl substituent. In another series of compounds targeting sigma receptors, a 4-hydroxylphenyl moiety was generally found to be detrimental to binding affinity, whereas a 4-fluorophenyl-substituted derivative was the poorest ligand in that particular series. nih.gov These findings underscore that even subtle changes, such as the position and nature of a single atom on the aryl ring, can significantly impact target engagement.
| Aryl Group Modification | Effect on Target Interaction/Activity | Reference |
|---|---|---|
| Benzyl group on carboxylate | Performs important interactions, enhancing potency | nih.gov |
| 4-Fluorobenzyl group | Identified as a crucial anticancer functional group | nih.gov |
| Replacement of 2-phenyl with 2-pyridyl | Loss of antimycobacterial activity | mdpi.com |
| Addition of 4-hydroxylphenyl moiety | Detrimental to sigma receptor affinity | nih.gov |
Stereochemical Considerations in Benzyl 2-phenylpiperazine-1-carboxylate Derivatives and Bioactivity
The introduction of a substituent at the 2-position of the piperazine ring creates a chiral center, meaning the compound can exist as different stereoisomers (enantiomers). The specific three-dimensional arrangement of these isomers is a critical factor in determining biological activity, as molecular targets like receptors and enzymes are themselves chiral.
Studies on 2-substituted piperazines have demonstrated the importance of stereochemistry in receptor binding. For example, in a series of α7 nicotinic acetylcholine (B1216132) receptor agonists, molecular modeling confirmed that the R enantiomers of the compounds were able to bind effectively to the receptor. nih.gov The specific spatial orientation of the R enantiomer placed the basic and pyridyl nitrogens in a conformation that closely mimicked the binding of other known potent agonists like epibatidine. nih.gov This shows that only one enantiomer may fit correctly into the binding pocket of a biological target, leading to a significant difference in bioactivity between stereoisomers.
Conformational Analysis and Ligand-Target Interactions in Derived Compounds
The biological activity of a molecule is not only dependent on its chemical structure but also on its preferred three-dimensional shape or conformation. Conformational analysis of piperazine derivatives has provided key insights into how these molecules bind to their targets.
For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be the preferred orientation. nih.gov This preference is significant because the axial orientation can place key functional groups in a precise spatial arrangement necessary for optimal receptor binding. nih.gov In the case of some ether-linked 2-substituted piperazines, the axial conformation is further stabilized by the formation of an intramolecular hydrogen bond. nih.gov
Molecular docking and dynamics simulations have elucidated the specific interactions that stabilize the ligand-target complex. For a series of piperidine (B6355638)/piperazine-based sigma receptor ligands, computational studies revealed that the most potent compounds formed a bidentate salt bridge interaction between the protonated piperidine nitrogen and the carboxylate groups of specific amino acid residues, namely Glu172 and Asp126. nih.gov Furthermore, these high-affinity ligands were stabilized by π-cation interactions between the ionized nitrogen atom and the aromatic ring of a Phenylalanine (Phe107) residue. nih.gov These detailed interactions highlight how the conformation of the piperazine derivative allows for a precise and stable fit within the target's binding site.
| Conformational Feature / Interaction | Description | Significance for Bioactivity | Reference |
|---|---|---|---|
| Axial Conformation Preference | The substituent at the 2-position preferentially occupies the axial position. | Places key atoms in an optimal orientation for receptor binding. | nih.gov |
| Intramolecular Hydrogen Bond | Can form in ether-linked derivatives to further stabilize the axial conformation. | Increases conformational rigidity and binding affinity. | nih.gov |
| Bidentate Salt Bridge | Interaction between the piperazine nitrogen and residues like Glu172 and Asp126. | Strongly anchors the ligand in the binding pocket. | nih.gov |
| π-Cation Interaction | Interaction between the ionized piperazine nitrogen and aromatic residues like Phe107. | Adds to the stability of the ligand-target complex. | nih.gov |
Pharmacological Applications and Biological Mechanisms Elucidated Through Derivatives of Benzyl 2 Phenylpiperazine 1 Carboxylate
Modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Activity
NAPE-PLD is recognized as a principal enzyme responsible for the production of NAEs. nih.govresearchgate.net It catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid. rsc.orgresearchgate.netbiorxiv.org The development of inhibitors, stemming from scaffolds related to Benzyl (B1604629) 2-phenylpiperazine-1-carboxylate, has been crucial for understanding the enzyme's function. nih.govacs.org
The characterization of NAPE-PLD inhibitors has been facilitated by various enzymatic assay methodologies. A common high-throughput screening (HTS) method utilizes a fluorescence-quenched substrate, PED6, with membrane lysates from HEK293T cells that overexpress human NAPE-PLD. acs.orgnih.gov In this assay, NAPE-PLD-mediated hydrolysis of the phosphodiester bond in PED6 separates a fluorophore from its quencher, resulting in a measurable fluorescent signal that indicates enzyme activity. acs.orgnih.gov
Medicinal chemistry efforts have led to the identification of potent inhibitors, such as LEI-401, which evolved from HTS campaigns. nih.gov For instance, the combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine in a pyrimidine-4-carboxamide (B1289416) scaffold yielded a compound with an IC50 of 72 nM. acs.org This represented a significant improvement in potency compared to initial hits. acs.org To confirm the on-target effects of these inhibitors, secondary assays are often employed. These can include liquid chromatography-mass spectrometry (LC-MS) based methods that directly measure the formation of an NAE product (e.g., N-heptadecanoylethanolamine) from a synthetic NAPE substrate in brain lysates from both wild-type and NAPE-PLD knockout mice. nih.gov
| Compound | Assay Type | Target | Potency (IC50) | Reference |
|---|---|---|---|---|
| LEI-401 (Compound 1) | Fluorescence (PED6) | Human NAPE-PLD | 72 nM | acs.org |
| LEI-401 | Fluorescence (PED6) | Mouse NAPE-PLD | 180 nM | nih.gov |
| Hexachlorophene | Biochemical Assay | NAPE-PLD | Low micromolar activity | nih.gov |
NAPE-PLD is a membrane-associated zinc hydrolase belonging to the metallo-β-lactamase superfamily. nih.govnih.gov Structural studies have confirmed that its active site contains two zinc ions (Zn²⁺), which are crucial for its catalytic activity. nih.govacs.org These metal ions function as Lewis acids and facilitate a nucleophilic attack on the phosphate (B84403) group of the NAPE substrate, stabilized by a zinc-bridging water or hydroxide (B78521) molecule. researchgate.net
The inhibitory mechanism of compounds derived from the development programs, such as the pyrimidine-4-carboxamides, is believed to involve interaction with this catalytic core. The structure of NAPE-PLD suggests that inhibitors can be designed to chelate or interact with the binuclear zinc center, thereby blocking substrate access and catalysis. The enzyme's structure reveals a large hydrophobic cavity opening into the catalytic site, which can be exploited for designing specific inhibitors. researchgate.net While the precise binding mode for the pyrimidine-4-carboxamide series has not been fully detailed in the provided sources, their development highlights the importance of targeting the active site architecture, including the metal ions, to achieve potent inhibition.
The utility of NAPE-PLD inhibitors developed from these chemical scaffolds has been demonstrated in both cellular and in vivo models. In cultured neuroblastoma cells, the potent inhibitor LEI-401 was shown to reduce the levels of a wide range of NAEs, including anandamide (B1667382). nih.gov This effect was confirmed to be NAPE-PLD dependent, as the inhibitor had no effect on NAE levels in cells where the NAPE-PLD gene was knocked out. nih.gov
In vivo studies in mice further solidified these findings. Administration of LEI-401 led to a reduction in brain levels of anandamide and other NAEs in wild-type mice, an effect that was absent in NAPE-PLD knockout mice. nih.gov These results underscore the critical role of NAPE-PLD in the biosynthesis of specific NAE populations in the brain. nih.gov Functionally, this inhibition of NAE production had behavioral consequences, as LEI-401 was found to impair the extinction of fear memory in mice, mimicking the effect of a cannabinoid CB1 receptor antagonist. nih.gov This behavioral outcome could be reversed by treatment with an inhibitor of fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide, which increases NAE levels. nih.gov
Implications for Endocannabinoid System Modulation
The inhibition of NAPE-PLD has profound implications for the endocannabinoid system and related signaling pathways by directly controlling the supply of NAEs.
NAPE-PLD is a primary regulator for the biosynthesis of certain NAEs, but not all. nih.gov Studies using NAPE-PLD knockout mice and pharmacological inhibitors have revealed a selective role for this enzyme. nih.govnih.gov The biosynthesis of saturated and monounsaturated NAEs is significantly dependent on NAPE-PLD, with levels of very long-chain saturated NAEs (C20:0 or greater) being dramatically reduced in the brains of knockout mice. nih.gov In contrast, the production of polyunsaturated NAEs, most notably the endocannabinoid anandamide (AEA), appears to be less affected by the absence of NAPE-PLD, suggesting the existence of alternative biosynthetic pathways. nih.gov
Pharmacological inhibition with compounds like LEI-401 in Neuro-2a cells confirmed that NAPE-PLD is responsible for the biosynthesis of saturated, monounsaturated, and (ω−6)-polyunsaturated NAEs. nih.gov However, the levels of (ω−3)-polyunsaturated NAEs were not affected by the inhibitor, again pointing to the existence of NAPE-PLD-independent pathways for certain NAE species. rsc.orgnih.gov Therefore, inhibitors derived from the Benzyl 2-phenylpiperazine-1-carboxylate scaffold act as tools to selectively reduce specific pools of NAEs, thereby altering their homeostasis. nih.gov
| NAE Type | Dependence on NAPE-PLD | Effect of NAPE-PLD Inhibition/KO | Reference |
|---|---|---|---|
| Saturated (e.g., PEA) | High | Significant Decrease | nih.govnih.gov |
| Monounsaturated (e.g., OEA) | High | Significant Decrease | nih.govnih.gov |
| (ω-6)-Polyunsaturated (e.g., AEA) | Partial | Decrease (in some models) / Unaltered (in others) | nih.govnih.gov |
| (ω-3)-Polyunsaturated (e.g., EPEA, DHEA) | Low / Independent | No Significant Change | nih.gov |
NAEs exert their biological effects by activating a variety of downstream targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.govacs.org By reducing the levels of NAEs like anandamide, NAPE-PLD inhibitors can indirectly modulate the activity of cannabinoid receptors CB1 and CB2. nih.govacs.org The behavioral effects of the NAPE-PLD inhibitor LEI-401, which mimicked a CB1 receptor antagonist, provide strong evidence for this link. nih.gov
Other NAEs regulated by NAPE-PLD, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), interact with other receptors. These include GPR55, GPR110, and GPR119. nih.govnih.gov For example, PEA can act via GPR55. acs.org The ion channel TRPV1 (transient receptor potential vanilloid 1) is another important target, as it is also activated by anandamide. nih.govacs.org Research has shown that under inflammatory conditions, the inhibitory effect of an anandamide precursor on synaptic transmission is mediated by TRPV1 receptors, and this effect is blocked by a NAPE-PLD inhibitor. nih.gov This highlights that by controlling the biosynthesis of anandamide, NAPE-PLD inhibitors can influence nociceptive signaling through both CB1 and TRPV1 receptors, depending on the pathological state. nih.gov
Role in Nuclear Receptor Activation (e.g., PPAR-α)
While direct activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) by derivatives of this compound has not been extensively documented, their mechanism of action is intrinsically linked to the modulation of PPAR-α activity. This is primarily achieved through the inhibition of NAPE-PLD, which in turn alters the levels of endogenous PPAR-α ligands.
NAPE-PLD is responsible for the production of several NAEs that are known to be ligands for PPARs. nih.gov For instance, oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) are well-characterized agonists of PPAR-α. nih.gov PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. mdpi.comnih.gov Its activation leads to the transcription of genes involved in fatty acid oxidation, thereby reducing circulating triglyceride levels and promoting energy expenditure. mdpi.comnih.gov
By inhibiting NAPE-PLD, derivatives of this compound can decrease the production of NAEs like OEA and PEA. This reduction in endogenous PPAR-α agonists can indirectly influence the signaling pathways regulated by this nuclear receptor. Therefore, the pharmacological effects of these compounds are, in part, mediated through their ability to modulate the availability of ligands for PPAR-α, which has significant implications for metabolic health and disease.
Therapeutic Potential of NAPE-PLD Inhibitors Derived from this compound
The development of NAPE-PLD inhibitors based on the this compound scaffold has opened up new avenues for therapeutic intervention in a variety of disorders.
Research on Metabolic Syndrome and Non-alcoholic Steatohepatitis (NASH)
Research has highlighted the potential of NAPE-PLD inhibitors in addressing metabolic syndrome and non-alcoholic steatohepatitis (NASH). Studies involving the genetic deletion of NAPE-PLD in hepatocytes of mice have revealed a phenotype that mimics a high-fat diet, characterized by increased fat mass, hepatic steatosis (fatty liver), and heightened sensitivity to liver inflammation. nih.gov This suggests that the dysregulation of NAPE-PLD is a key factor in the development of metabolic complications. nih.gov
Furthermore, NAPE-PLD in the intestine plays a significant role in the short-term regulation of food intake. physiology.orgnih.govresearchgate.net Mice with a deletion of intestinal NAPE-PLD show reduced levels of OEA in the brain and intestine, leading to hyperphagia (excessive eating). nih.govresearchgate.net This underscores the importance of the gut-brain axis in appetite control, which is often dysregulated in metabolic syndrome.
While direct pharmacological studies using this compound-derived NAPE-PLD inhibitors for NASH are still emerging, the foundational research strongly supports their therapeutic potential in mitigating the key drivers of these metabolic diseases. gastroendonews.comyoutube.comnih.govnih.gov
Investigations into Pain, Inflammation, and Neuropsychiatric Disorders (e.g., Appetite, Satiety, Stress, Anxiety)
The role of NAPE-PLD inhibitors derived from this chemical scaffold has been more extensively explored in the context of pain, inflammation, and neuropsychiatric disorders.
Pain and Inflammation: N-acylethanolamines, such as PEA, are known for their anti-inflammatory properties. rsc.org While NAPE-PLD deletion in mouse models of inflammatory arthritis did not affect pain-like behaviors, it did alter local inflammation, suggesting a complex role for this enzyme in the inflammatory process. nih.govresearchgate.netdntb.gov.ua
Appetite and Satiety: As mentioned earlier, intestinal NAPE-PLD is crucial for regulating food intake. physiology.orgnih.govresearchgate.net By influencing the levels of satiety-inducing NAEs like OEA, inhibitors of this enzyme could potentially be used to modulate appetite and energy balance. nih.govrsc.org
Stress and Anxiety: A significant body of research points to the involvement of NAPE-PLD in emotional regulation. The NAPE-PLD inhibitor LEI-401 has been shown to modulate emotional behavior in mice, including fear and anxiety, and to activate the hypothalamus-pituitary-adrenal (HPA) axis, a key component of the body's stress response system. nih.gov Studies on NAPE-PLD knockout mice have further corroborated these findings, demonstrating alterations in anxiety-like behaviors and stress responsiveness. nih.gov
Development as Pharmacological Tool Compounds for NAPE-PLD Function Elucidation
The development of potent and selective NAPE-PLD inhibitors from the this compound scaffold has provided invaluable pharmacological tools for elucidating the multifaceted functions of this enzyme. nih.gov Compounds like LEI-401 have been instrumental in studying the dynamic role of NAPE-PLD in NAE biosynthesis within the brain and its subsequent impact on behavior. nih.gov
These tool compounds allow for the acute and dynamic investigation of NAE production in living systems, offering a more nuanced understanding compared to genetic knockout models, which can be subject to compensatory mechanisms. nih.gov The availability of such specific inhibitors is crucial for dissecting the precise roles of NAPE-PLD in various physiological and pathological processes, paving the way for the development of novel therapeutics.
Analytical and Spectroscopic Characterization Methodologies for Benzyl 2 Phenylpiperazine 1 Carboxylate and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for the separation, purification, and assessment of the purity of benzyl (B1604629) 2-phenylpiperazine-1-carboxylate from reaction mixtures and starting materials.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions involving piperazine (B1678402) derivatives. For compounds structurally similar to benzyl 2-phenylpiperazine-1-carboxylate, such as (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a typical mobile phase consists of a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). A representative Rf value of approximately 0.3 has been observed in a 90:10 DCM:MeOH solvent system. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) or by using chemical staining agents like potassium permanganate, iodine, or ninhydrin (B49086) solutions. rsc.org
Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. Silica gel (typically 230–400 mesh) is commonly used as the stationary phase. rsc.org The elution is generally performed using a gradient of solvents, which allows for the separation of the desired product from impurities. Common solvent systems for related piperazine compounds include gradients of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) or dichloromethane and methanol. mdpi.com For instance, the purification of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is achieved using flash column chromatography with a hexane:EtOAc gradient. Similarly, the purification of benzyl 2-phenyl-1H-pyrrole-1-carboxylate, a structurally related compound, has been accomplished using flash column chromatography with an EtOAc/hexanes eluent. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl and benzyl groups, the benzylic methylene (B1212753) protons, and the protons of the piperazine ring. Based on the analysis of structurally similar compounds like 1-benzylpiperazine (B3395278) and benzyl piperazine-1-carboxylate, the aromatic protons typically appear in the region of δ 7.2-7.4 ppm. nih.govchemicalbook.com The benzylic protons of the benzyl group would likely resonate as a singlet around δ 5.1 ppm. The protons on the piperazine ring are expected to appear as a series of multiplets in the range of δ 2.4-4.5 ppm, with their exact chemical shifts and multiplicities depending on their specific spatial environment and coupling interactions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, characteristic signals would include those for the carbonyl group of the carbamate (B1207046) (around δ 155 ppm), the aromatic carbons (in the δ 127-140 ppm region), the benzylic carbon (around δ 67 ppm), and the carbons of the piperazine ring (in the δ 40-60 ppm range). nih.govchemicalbook.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that can be used to determine the spatial proximity of protons within a molecule. For this compound, a NOESY experiment could confirm the stereochemistry and conformation of the molecule by observing through-space correlations between the protons of the phenyl group at the 2-position and the adjacent protons on the piperazine ring, as well as between the benzylic protons and the piperazine ring protons. Studies on benzyl alcohol, a fragment of the target molecule, have demonstrated the utility of NOE signals in determining intermolecular interactions. researchgate.net
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.20 - 7.50 (m) | 127.0 - 140.0 |
| Benzyl-H (aromatic) | 7.30 - 7.40 (m) | 128.0 - 137.0 |
| Benzyl-CH₂ | ~5.1 (s) | ~67.0 |
| Piperazine-H | 2.80 - 4.50 (m) | 40.0 - 60.0 |
| Carbamate C=O | - | ~155.0 |
Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₈H₂₀N₂O₂), the theoretical exact mass can be calculated and compared to the experimental value. nih.gov
Accurate Mass Measurement: The calculated monoisotopic mass of this compound is 296.1525 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ at m/z 297.1598. For the related compound, benzyl 2-phenyl-1H-pyrrole-1-carboxylate (C₁₈H₁₅NO₂), HRMS (EI) showed a calculated m/z for [M]⁺ of 277.1103, with a found value of 277.1121, demonstrating the accuracy of this technique. mdpi.comresearchgate.net
Fragmentation Analysis: The mass spectrum of this compound would also exhibit a characteristic fragmentation pattern under collision-induced dissociation (CID). Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 Da), the cleavage of the carbamate bond, and the fragmentation of the piperazine ring.
Other Spectroscopic Methods in Structure Determination
UV Absorption Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenyl and benzyl derivatives of piperazine are known to exhibit characteristic UV absorption maxima. researchgate.net The spectrum of this compound is expected to show absorptions arising from the π-π* transitions of the aromatic rings. For comparison, 1-phenylpiperazine (B188723) shows UV absorption maxima in an ethanol (B145695) solution. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band around 1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the carbamate group. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations. The IR spectrum of the related benzyl piperazine-1-carboxylate shows a characteristic neat absorption, which can be used as a reference. nih.gov
Interactive Data Table: Key IR Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Carbamate) | ~1700 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2800 - 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| C-N | 1000 - 1350 |
Computational Chemistry and Molecular Modeling Approaches in Research on Benzyl 2 Phenylpiperazine 1 Carboxylate Derived Compounds
Computational chemistry and molecular modeling have become indispensable tools in the exploration and development of novel therapeutic agents based on the Benzyl (B1604629) 2-phenylpiperazine-1-carboxylate scaffold. These in silico methods provide profound insights into the molecular interactions governing the biological activity of these compounds, facilitating a more rational and efficient drug design process. By simulating complex biological systems at an atomic level, researchers can predict the binding affinity, selectivity, and dynamic behavior of potential drug candidates before their actual synthesis, thereby saving significant time and resources.
Future Research Directions and Translational Perspectives
Development of Novel Benzyl (B1604629) 2-phenylpiperazine-1-carboxylate Analogues with Enhanced Potency and Selectivity
A primary focus of future research will be the rational design and synthesis of novel analogues of Benzyl 2-phenylpiperazine-1-carboxylate to achieve enhanced potency and selectivity for specific biological targets. The piperazine (B1678402) ring is a well-established privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netmdpi.comencyclopedia.pub The development of new synthetic methodologies, particularly those focusing on the C-H functionalization of the piperazine ring, will enable the introduction of diverse substituents, thereby expanding the chemical space and allowing for fine-tuning of pharmacological activity. researchgate.netmdpi.comencyclopedia.pub
For instance, studies on other benzylpiperazine derivatives have demonstrated that subtle structural modifications can lead to highly selective binders for challenging targets like Mcl-1, an anti-apoptotic protein. nih.gov By applying similar strategies to the this compound backbone, researchers can aim to develop compounds with high affinity and selectivity for various therapeutic targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes. Molecular modeling and computational design will play a crucial role in predicting the binding modes of these new analogues and guiding synthetic efforts. nih.gov
Exploration of Unconventional Therapeutic Targets Beyond NAPE-PLD
While N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a known target for some lipid-modifying enzymes, the therapeutic potential of this compound analogues is unlikely to be limited to this single enzyme. The structural similarity of these compounds to known modulators of the endocannabinoid system suggests that they may interact with other related enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov Indeed, piperazine carbamates have been identified as dual inhibitors of FAAH and MAGL. nih.gov Future research should, therefore, involve broad-based screening of this compound analogues against a panel of related lipid-metabolizing enzymes and other potential targets.
Furthermore, the phenylpiperazine moiety is a common feature in drugs targeting the central nervous system. wikipedia.org This opens up the possibility of exploring targets such as serotonin (B10506) and dopamine (B1211576) receptors and transporters. rsc.org A comprehensive pharmacological profiling of these novel compounds will be essential to uncover new therapeutic applications in areas like neurodegenerative diseases, psychiatric disorders, and pain management.
Optimization for Improved Pharmacokinetic and Pharmacodynamic Profiles of Derivatives
A critical aspect of translating a promising chemical scaffold into a viable therapeutic agent is the optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The piperazine moiety is often incorporated into drug candidates to enhance aqueous solubility and modulate basicity, which can positively impact their pharmacokinetic profile. acs.orgnih.gov Future studies on this compound derivatives will need to systematically evaluate how structural modifications affect key ADME (absorption, distribution, metabolism, and excretion) parameters.
Research on other phenylpiperazine derivatives has shown that substitutions on the phenyl ring can significantly influence their efficacy and toxicity as intestinal permeation enhancers. nih.gov For example, aliphatic substitutions have been found to maintain efficacy with reduced toxicity compared to the parent 1-phenylpiperazine (B188723). nih.gov This highlights the importance of a detailed structure-activity relationship (SAR) and structure-property relationship (SPR) analysis to guide the design of derivatives with optimal oral bioavailability, metabolic stability, and reduced off-target toxicity. The use of in vitro models, such as Caco-2 cell monolayers, and in vivo animal studies will be crucial in this optimization process. nih.govmdpi.com
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To accelerate the discovery of new lead compounds based on the this compound scaffold, the integration of high-throughput screening (HTS) and combinatorial chemistry will be indispensable. The development of diverse chemical libraries based on this scaffold will enable the rapid screening of thousands of compounds against a wide array of biological targets. nih.govarvojournals.org
The synthesis of these libraries can be facilitated by modern synthetic techniques that allow for the efficient and parallel synthesis of a large number of derivatives. neuroquantology.com HTS platforms can then be employed to identify "hits" with desired biological activities. arvojournals.org These hits can subsequently be subjected to further optimization through medicinal chemistry efforts. The availability of various commercial and custom-built small molecule libraries can also be leveraged to identify initial hits that can then be elaborated upon using the this compound framework. ox.ac.ukupenn.edu
Emerging Applications in Chemical Biology and Material Science Research
The versatility of the this compound scaffold extends beyond traditional medicinal chemistry. In the field of chemical biology, functionalized derivatives of this compound could be developed as chemical probes to study complex biological processes. For instance, by incorporating fluorescent tags or photo-affinity labels, these molecules can be used for cellular imaging, target identification, and mapping of protein-protein interactions. nih.gov
In material science, the rigid structure and potential for self-assembly of piperazine-containing molecules could be exploited for the development of novel biomaterials. The ability to functionalize the scaffold at multiple positions offers the potential to create polymers or supramolecular structures with specific properties for applications in drug delivery, tissue engineering, or as components of biosensors.
Q & A
Q. What are the optimal synthetic routes for Benzyl 2-phenylpiperazine-1-carboxylate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically begins with benzoic acid derivatives, involving steps like acylation, bromination, and esterification. Key variables include solvent choice (e.g., dichloromethane vs. THF), reaction time (6–24 hours), and stoichiometric ratios (e.g., 1.2:1 molar ratio of acyl chloride to amine). Systematic optimization involves iterative testing of these parameters, with purity monitored via HPLC. For example, using excess benzyl chloroformate in anhydrous DMF at 0–5°C improves carboxylation efficiency .
Q. Reaction Optimization Table
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | Anhydrous DMF | +25% yield |
| Temperature | 0–5°C vs. RT | 0–5°C | Prevents side reactions |
| Reaction Time | 6–48 hours | 18 hours | Maximizes conversion |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Prioritize carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH bending (piperazine ring) .
- <sup>1</sup>H NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm, multiplet) and piperazine methylene groups (δ 3.4–4.1 ppm) .
- GC-MS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment (>98%) .
Q. What safety precautions are critical when handling this compound derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes .
- Storage : -20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
Methodological Answer: Hybrid functionals like B3LYP (with 20% exact exchange) improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error). The Colle-Salvetti correlation-energy formula (LSDA + gradient corrections) refines electron density maps, critical for studying charge distribution in the piperazine ring .
Q. DFT Functional Comparison
| Functional | Exchange-Correlation Mix | Average Error (kcal/mol) | Application |
|---|---|---|---|
| B3LYP | 20% exact exchange | 2.4 | Thermochemistry |
| LSDA | Local spin-density | 5.8 | Baseline studies |
| PBE0 | 25% exact exchange | 3.1 | Band gaps |
Q. What crystallographic refinement strategies in SHELXL improve structural determination accuracy?
Methodological Answer:
- Twinning Analysis : Use
HKLF 5to handle twinned crystals, common in piperazine derivatives due to flexible rings. - Hydrogen Placement : Apply
AFIXconstraints for NH groups, validated via Hirshfeld surfaces in Mercury CSD 2.0 . - Disorder Modeling : Split occupancy refinement for benzyl groups using
PARTandFREEcommands .
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- NMR Chemical Shifts : Compare gauge-including atomic orbital (GIAO) DFT calculations (B3LYP/6-311++G**) with experimental <sup>13</sup>C NMR. Discrepancies >2 ppm suggest solvation effects—re-run simulations with implicit solvent models (e.g., PCM) .
- IR Frequency Mismatches : Check anharmonic corrections; scaled frequencies (0.96–0.98 factor) often align better with observed peaks .
Q. What methodologies enable enantioselective synthesis and chiral resolution?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Iridium-catalyzed amination (e.g., 50°C in DMF) achieves >90% ee, monitored via SFC with Chiralpak AD-H columns .
- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid for diastereomeric salt crystallization. Purity is confirmed via polarimetry ([α]D<sup>25</sup> = ±152°) .
Q. Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| DFT-predicted vs. observed dipole moments | Basis set incompleteness | Use aug-cc-pVTZ basis set |
| HPLC purity vs. NMR integration | Column degradation | Recalibrate HPLC with fresh column |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
